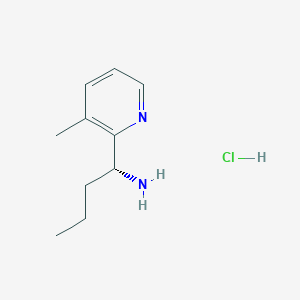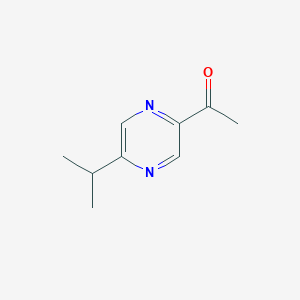
3-(2-Fluoro-3,4-dihydroxyphenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Fluoro-3,4-dihydroxyphenyl)propanoic acid is an organic compound characterized by the presence of a fluorine atom and two hydroxyl groups on a phenyl ring, along with a propanoic acid side chain. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-3,4-dihydroxyphenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with a fluorinated benzene derivative.
Nitration and Reduction: The benzene derivative undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amino group.
Hydroxylation: The amino group is then hydroxylated to introduce hydroxyl groups at the desired positions.
Side Chain Introduction: The propanoic acid side chain is introduced through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Fluoro-3,4-dihydroxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted phenylpropanoic acids.
Wissenschaftliche Forschungsanwendungen
3-(2-Fluoro-3,4-dihydroxyphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(2-Fluoro-3,4-dihydroxyphenyl)propanoic acid involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It can inhibit enzymes such as tyrosinase, affecting melanin production.
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Signal Transduction: It may modulate signaling pathways involved in inflammation and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2,4-Dihydroxyphenyl)propanoic acid: Lacks the fluorine atom but has similar hydroxyl groups.
3-(3,4-Dihydroxyphenyl)propanoic acid:
Uniqueness
Fluorine Atom: The presence of the fluorine atom in 3-(2-Fluoro-3,4-dihydroxyphenyl)propanoic acid enhances its chemical stability and may alter its biological activity compared to non-fluorinated analogs.
Biological Activity: The unique combination of fluorine and hydroxyl groups may result in distinct interactions with biological targets, leading to different therapeutic potentials.
Eigenschaften
Molekularformel |
C9H9FO4 |
|---|---|
Molekulargewicht |
200.16 g/mol |
IUPAC-Name |
3-(2-fluoro-3,4-dihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H9FO4/c10-8-5(2-4-7(12)13)1-3-6(11)9(8)14/h1,3,11,14H,2,4H2,(H,12,13) |
InChI-Schlüssel |
BXVMVLYOJBULMA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1CCC(=O)O)F)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,7-dichlorobenzo[b]thiophen-3(2H)-one](/img/structure/B13041306.png)


![4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B13041314.png)
![2-(Thieno[3,2-B]thiophen-2-YL)acetonitrile](/img/structure/B13041321.png)



![(1R)-1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13041343.png)





